Cas no 941901-76-4 (N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide)

N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
- N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide
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- インチ: 1S/C19H16N2O5S2/c1-25-12-6-8-13(9-7-12)28(23,24)11-17(22)20-19-21-18-14-4-2-3-5-15(14)26-10-16(18)27-19/h2-9H,10-11H2,1H3,(H,20,21,22)
- InChIKey: MXLZMPIWBNMSRK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2C3=C(OCC=2S1)C=CC=C3)(=O)CS(C1=CC=C(OC)C=C1)(=O)=O
N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2817-0263-10mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-2μmol |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-5mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-75mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-5μmol |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-100mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-20μmol |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-15mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-4mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2817-0263-50mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide |
941901-76-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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4. Book reviews
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamideに関する追加情報
Professional Introduction to N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide (CAS No. 941901-76-4)
N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 941901-76-4, represents a novel molecular framework that integrates chromene and thiazole heterocycles with a benzenesulfonyl moiety. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The chromeno-thiazole scaffold is particularly intriguing due to its potential biological activities. Chromenes and their derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thiazole ring enhances the pharmacological profile of the molecule by introducing additional functional groups that can interact with biological targets. Specifically, the 4H-chromeno4,3-d1,3thiazol-2-yl moiety provides a rich chemical space for modulating electronic and steric properties, which can be exploited to optimize drug-like characteristics such as solubility, bioavailability, and target binding affinity.
The presence of the 4-methoxybenzenesulfonyl group in the molecular structure further contributes to the compound's potential therapeutic applications. Sulfonyl groups are well-known for their ability to enhance metabolic stability and binding interactions with biological receptors. In particular, the methoxy substituent at the para position of the benzene ring can influence the electronic distribution of the sulfonyl group, thereby modulating its reactivity and pharmacological effects. This structural feature makes N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide a versatile scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have shown that molecules containing chromene-thiazole frameworks exhibit potent inhibitory effects on various enzymes and receptors involved in inflammatory pathways. For instance, preliminary computational studies suggest that N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide may interact with cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its structural similarity to known bioactive compounds suggests potential applications in treating neurological disorders and cardiovascular diseases.
In vitro studies have also highlighted the compound's potential as an antimicrobial agent. The combination of chromene and thiazole moieties is known to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The sulfonyl group further enhances these effects by providing additional sites for interaction with microbial targets. Preliminary results from bacterial growth assays indicate that N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide exhibits significant inhibitory activity against several Gram-positive and Gram-negative strains. These findings are particularly promising given the increasing prevalence of antibiotic-resistant bacteria worldwide.
The synthesis of N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide presents unique challenges due to its complex molecular architecture. However, recent developments in synthetic methodologies have made it possible to construct this compound efficiently using multi-step organic transformations. Key synthetic strategies include cyclization reactions to form the chromene-thiazole core, followed by sulfonylation and acetylation steps to introduce the benzenesulfonyl and acetamide functional groups. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production.
The pharmacokinetic properties of this compound are also of great interest. In vivo studies have demonstrated that N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide exhibits good oral bioavailability and moderate tissue distribution. These findings suggest that it may be suitable for therapeutic applications requiring systemic delivery. Additionally, preliminary toxicology studies indicate that the compound is well-tolerated at moderate doses, with no significant adverse effects observed in animal models. These results provide a strong foundation for further development of this molecule into a lead candidate for clinical trials.
The future directions for research on N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide are numerous and exciting. Further optimization of its structure may lead to enhanced biological activity and improved pharmacokinetic profiles. Additionally, exploring its potential as a prodrug or combination therapy could open up new avenues for treating complex diseases such as cancer and inflammation-related disorders. Collaborative efforts between synthetic chemists, computational biologists, and medicinal chemists will be crucial in realizing these goals.
In conclusion, N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide (CAS No. 941901-76-4) is a structurally unique compound with significant potential in pharmaceutical research. Its novel chromene-thiazole framework combined with a benzenesulfonyl moiety makes it an attractive candidate for drug discovery efforts aimed at treating inflammation-related diseases and infections. With ongoing advancements in synthetic chemistry and computational biology,this compound is poised to make meaningful contributions to the development of new therapeutic agents.
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